REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].[Li]CCCC.[F:15][C:16]1[C:17]([F:25])=[C:18](F)[C:19]([F:23])=[C:20]([F:22])[CH:21]=1.Cl>O1CCCC1>[F:15][C:16]1[C:17]([F:25])=[CH:18][C:19]([F:23])=[C:20]([F:22])[C:21]=1[NH:7][C:6]1[CH:8]=[CH:9][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
242.36 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
168.06 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1)F)F)F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at 10°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below 15°
|
Type
|
TEMPERATURE
|
Details
|
with cooling to the mixture
|
Type
|
CUSTOM
|
Details
|
at 10-20°
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at ambient temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 35°
|
Type
|
CUSTOM
|
Details
|
The quenched reaction
|
Type
|
STIRRING
|
Details
|
is stirred at ambient temperature for 0.5-18 hours
|
Duration
|
9.25 (± 8.75) h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated under reduced pressure (30-150 mm) to one-fourth volume
|
Type
|
ADDITION
|
Details
|
The concentrate is diluted with heptane (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with water (300 ml)
|
Type
|
STIRRING
|
Details
|
The separated top organic layer is stirred over 230-400 mesh silica gel (50 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with heptane (4×50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings are concentrated under reduced pressure (20-30 mm)
|
Type
|
CUSTOM
|
Details
|
to give solid crude product
|
Type
|
CUSTOM
|
Details
|
This material is recrystallized from hot heptane (200 ml)
|
Type
|
CUSTOM
|
Details
|
collected at 0°
|
Type
|
WASH
|
Details
|
This solid is washed with cold heptane (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40°
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1F)F)F)NC1=CC=C(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |